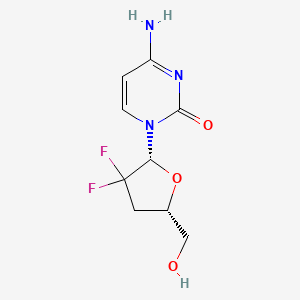
2',2'-Difluoro-2',3'-dideoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has been approved for the treatment of various cancers, including non-small cell lung cancer, pancreatic cancer, bladder cancer, and breast cancer . The compound is characterized by the presence of two fluorine atoms at the 2’ position of the sugar moiety, which significantly enhances its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,2’-Difluoro-2’,3’-dideoxycytidine involves several steps. One common method includes the reaction of a 1-halo ribofuranose compound with a nucleobase in a solvent to obtain a nucleoside, followed by deprotection to yield the final product . For example, the reaction of α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate with N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine at 120°C for 3 hours produces 2’,2’-Difluoro-2’,3’-dideoxycytidine-3’,5’-dibenzoate, which is then deprotected to yield the final compound .
Industrial Production Methods: Industrial production methods for 2’,2’-Difluoro-2’,3’-dideoxycytidine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 2’,2’-Difluoro-2’,3’-dideoxycytidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and metabolism within biological systems .
Common Reagents and Conditions: Common reagents used in the reactions of 2’,2’-Difluoro-2’,3’-dideoxycytidine include cytidine deaminase, which converts it to 2’,2’-difluoro-2’,3’-dideoxyuridine . Other reagents include hexamethyldisilazane and ammonium sulfate for the initial synthesis steps .
Major Products Formed: The major product formed from the metabolism of 2’,2’-Difluoro-2’,3’-dideoxycytidine is 2’,2’-difluoro-2’,3’-dideoxyuridine, which is less active but still contributes to the compound’s overall efficacy .
Scientific Research Applications
2’,2’-Difluoro-2’,3’-dideoxycytidine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogs. In biology and medicine, it is extensively researched for its anticancer properties and mechanisms of action . The compound is also used in the development of new therapeutic agents and in studies related to drug resistance and pharmacokinetics .
Mechanism of Action
The mechanism of action of 2’,2’-Difluoro-2’,3’-dideoxycytidine involves its incorporation into DNA during replication. Once inside the cell, it is phosphorylated to its active triphosphate form, which competes with deoxycytidine triphosphate for incorporation into the growing DNA strand. This incorporation results in chain termination and inhibition of DNA synthesis, leading to cell death . The compound also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2’,2’-Difluoro-2’,3’-dideoxycytidine include other nucleoside analogs such as cytarabine (ara-C) and 5-fluorouracil . These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Uniqueness: 2’,2’-Difluoro-2’,3’-dideoxycytidine is unique due to the presence of two fluorine atoms at the 2’ position, which enhances its stability and efficacy compared to other nucleoside analogs . This modification allows for better incorporation into DNA and more effective inhibition of DNA synthesis.
Properties
Molecular Formula |
C9H11F2N3O3 |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
4-amino-1-[(2R,5S)-3,3-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-9(11)3-5(4-15)17-7(9)14-2-1-6(12)13-8(14)16/h1-2,5,7,15H,3-4H2,(H2,12,13,16)/t5-,7+/m0/s1 |
InChI Key |
VIRXEXFEGDYSIV-CAHLUQPWSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](C1(F)F)N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
C1C(OC(C1(F)F)N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12859489.png)

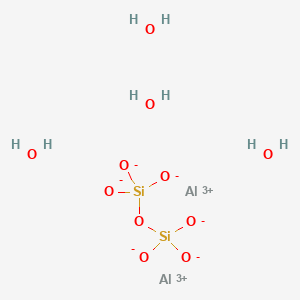


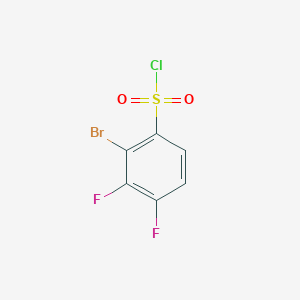
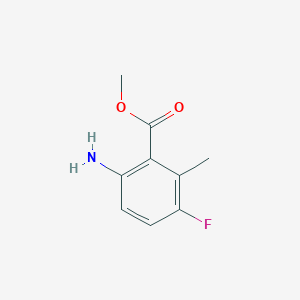
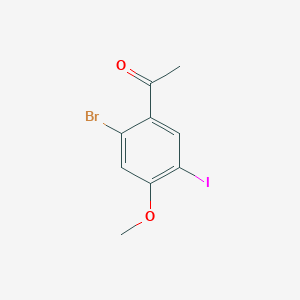
![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)
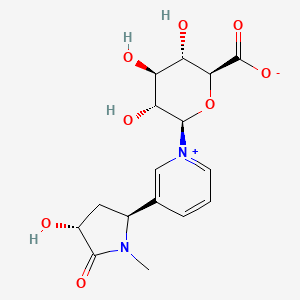

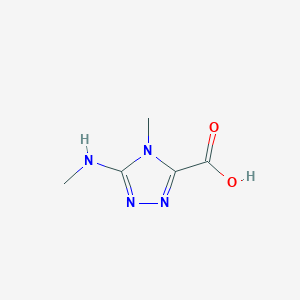
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)
